1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene
Overview
Description
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene is a fluoropolymer known for its exceptional chemical resistance, thermal stability, and low friction properties. This compound is widely used in various industrial applications due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene involves the copolymerization of hexafluoropropylene, vinylidene fluoride, and tetrafluoroethylene. The polymerization process typically occurs under high-pressure conditions in the presence of free radical initiators .
Industrial Production Methods
Industrial production of this polymer involves emulsion polymerization techniques, where the monomers are dispersed in an aqueous medium with surfactants to stabilize the emulsion. The polymerization is initiated by adding a water-soluble initiator, and the reaction is carried out at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the polymer .
Major Products Formed
The major products formed from these reactions are modified fluoropolymers with enhanced properties, such as increased hydrophilicity or improved adhesion to other materials .
Scientific Research Applications
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Utilized in drug delivery systems due to its chemical inertness and stability.
Industry: Applied in the production of non-stick coatings, lubricants, and sealants.
Mechanism of Action
The mechanism of action of this polymer is primarily based on its chemical structure, which provides exceptional resistance to chemical attack and thermal degradation. The presence of fluorine atoms in the polymer backbone enhances its stability and reduces its reactivity with other substances .
Comparison with Similar Compounds
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high thermal stability.
Polyvinylidene fluoride (PVDF): Noted for its piezoelectric properties and chemical resistance.
Fluoroethylene propylene (FEP): Offers a combination of chemical resistance and flexibility.
Uniqueness
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene stands out due to its unique combination of properties, including high thermal stability, chemical resistance, and low friction. These characteristics make it suitable for specialized applications where other fluoropolymers may not perform as effectively .
Properties
CAS No. |
25190-89-0 |
---|---|
Molecular Formula |
C7H2F12 |
Molecular Weight |
314.07 g/mol |
IUPAC Name |
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C3F6.C2F4.C2H2F2/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h;;1H2 |
InChI Key |
XHGMOUXCWNPJHF-UHFFFAOYSA-N |
SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |
Canonical SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |
25190-89-0 | |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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